molecular formula C16H21FN2O2 B2736924 N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide CAS No. 356800-17-4

N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide

Cat. No.: B2736924
CAS No.: 356800-17-4
M. Wt: 292.354
InChI Key: UNERXRIGCIVLMB-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide is a chemical compound with the molecular formula C18H23FN2O2 It is known for its unique structure, which includes a cyclohexyl group and a 4-fluorophenethyl group connected by an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide typically involves the reaction of cyclohexylamine with 4-fluorophenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The general reaction scheme is as follows:

    Step 1: Cyclohexylamine reacts with oxalyl chloride to form cyclohexyl isocyanate.

    Step 2: The cyclohexyl isocyanate then reacts with 4-fluorophenethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group into amine derivatives.

    Substitution: The fluorine atom in the 4-fluorophenethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide: Known for its inhibitory effects on RNA polymerase I transcription.

    N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide: Another oxalamide derivative with distinct chemical properties.

Uniqueness

N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group and a 4-fluorophenethyl group linked by an oxalamide moiety sets it apart from other similar compounds.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-13-8-6-12(7-9-13)10-11-18-15(20)16(21)19-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNERXRIGCIVLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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